2-[4-(4-chlorophenyl)piperazin-1-yl]-5-fluoropyrimidine
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Description
The compound “2-[4-(4-chlorophenyl)piperazin-1-yl]-5-fluoropyrimidine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperazine ring, which is a six-membered ring with two nitrogen atoms. The pyrimidine ring is substituted at the 5-position with a fluorine atom and at the 2-position with a piperazine ring. The piperazine ring is further substituted at the 4-position with a chlorophenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine ring, the introduction of the fluorine atom, and the coupling of the piperazine ring with the chlorophenyl group. Unfortunately, without specific literature sources, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidine and piperazine rings, as well as the fluorine and chlorine substituents. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry would be used to confirm the structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the fluorine and chlorine atoms, as well as the nitrogen atoms in the pyrimidine and piperazine rings. These atoms are all capable of participating in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine and chlorine atoms might make it relatively nonpolar and therefore soluble in nonpolar solvents .Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been shown to exhibit high specific affinity for histamine h1 receptors . These receptors play a crucial role in allergic reactions and are the primary targets of antihistamine drugs.
Mode of Action
Based on its structural similarity to certain antihistamines, it can be hypothesized that it may bind to histamine h1 receptors, thereby preventing histamine from exerting its effects .
Biochemical Pathways
Given its potential antihistamine activity, it may influence the histamine signaling pathway, which plays a key role in immune response, gastric acid secretion, and neurotransmission .
Pharmacokinetics
Similar compounds are known to be well absorbed and widely distributed in the body . The metabolism and excretion patterns of this compound would need further investigation.
Result of Action
If it acts as an antihistamine, it may help alleviate symptoms of allergies by blocking the action of histamine .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its target . .
properties
IUPAC Name |
2-[4-(4-chlorophenyl)piperazin-1-yl]-5-fluoropyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClFN4/c15-11-1-3-13(4-2-11)19-5-7-20(8-6-19)14-17-9-12(16)10-18-14/h1-4,9-10H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPJPVWSXSTEFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClFN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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